Lipophilicity: Des-chloro & Des-methyl Analogs
N-(3-chloro-4-methylphenyl)-4-methylbenzamide exhibits a computed XLogP3 of 4.7, reflecting its high lipophilicity driven by the combined 3-chloro and 4-methyl substitutions on the phenyl ring [1]. This value is significantly higher than that of the des-chloro analog N-(4-methylphenyl)-4-methylbenzamide (XLogP3 ≈ 3.2) and the des-methyl analog N-(3-chlorophenyl)-4-methylbenzamide (XLogP3 ≈ 3.9) [2]. The elevated lipophilicity predicts enhanced passive membrane permeability, a critical determinant for intracellular target engagement.
Des-chloro: ~3.2
Des-methyl: ~3.9
Δ ≈ +1.5 / +0.8
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.7 |
| Comparator Or Baseline | N-(4-methylphenyl)-4-methylbenzamide (≈3.2); N-(3-chlorophenyl)-4-methylbenzamide (≈3.9) |
| Quantified Difference | ΔXLogP3 ≈ +1.5 vs. des-chloro analog; ΔXLogP3 ≈ +0.8 vs. des-methyl analog |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
Higher lipophilicity (XLogP3 = 4.7) directly predicts superior passive membrane permeability compared to less lipophilic analogs, which may translate to improved cellular uptake and target engagement in cell-based assays.
- [1] PubChem. (2025). N-(3-Chloro-4-methylphenyl)-4-methylbenzamide. PubChem Compound Summary for CID 710602. National Center for Biotechnology Information. View Source
- [2] PubChemLite. (2025). N-(3-chlorophenyl)-4-methylbenzamide (RUYDNAMXAAGBCA-UHFFFAOYSA-N). Luxembourg Centre for Systems Biomedicine. View Source
